molecular formula C11H11NO3 B2442856 4-[Methyl(prop-2-enoyl)amino]benzoic acid CAS No. 1566405-88-6

4-[Methyl(prop-2-enoyl)amino]benzoic acid

Cat. No. B2442856
CAS RN: 1566405-88-6
M. Wt: 205.213
InChI Key: LBULAAWHGJBCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[Methyl(prop-2-enoyl)amino]benzoic acid” is an organic compound. It is a derivative of benzoic acid, which is a white solid and slightly soluble in water . It consists of a benzene ring substituted with amino and carboxyl groups . The compound occurs extensively in the natural world .


Synthesis Analysis

In industry, similar compounds are prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . Methyl 4-aminobenzoate was used in the syntheses of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .

Scientific Research Applications

Pharmacology

MAB is used in the synthesis of pharmacologically active decorated six-membered diazines . These diazines exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Medicinal Chemistry

In medicinal chemistry, MAB is used in the synthesis of various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction . These Schiff bases exhibit potential antimicrobial and cytotoxic activities .

Antimicrobial Activity

The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus .

Antifungal Activity

MAB derivatives also exhibit potent broad-spectrum antifungal properties .

Cytotoxicity

Some of the Schiff bases derived from MAB also exhibited notable cytotoxicity for cancer HepG2 cell line .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-[methyl(prop-2-enoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-10(13)12(2)9-6-4-8(5-7-9)11(14)15/h3-7H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBULAAWHGJBCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl(prop-2-enoyl)amino]benzoic acid

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